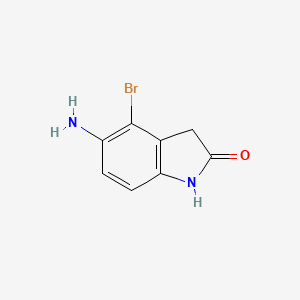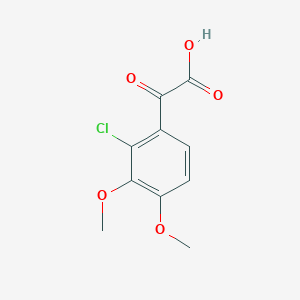
3,5-Difluorobenzyl isocyanate
Übersicht
Beschreibung
3,5-Difluorobenzyl isocyanate is an organic compound characterized by the presence of two fluorine atoms attached to a benzyl ring and an isocyanate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5-Difluorobenzyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzylamine with phosgene or triphosgene under controlled conditions. The reaction typically proceeds as follows: [ \text{3,5-Difluorobenzylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]
Industrial Production Methods: In industrial settings, the production of isocyanates often involves the use of phosgene due to its high reactivity and efficiency. non-phosgene methods are also being explored to address safety and environmental concerns. These methods include the use of carbonylation reactions and the thermal decomposition of carbamates.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Difluorobenzyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively.
Substitution Reactions: The fluorine atoms on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Polymerization: Can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and water.
Catalysts: Tertiary amines, metal catalysts.
Solvents: Acetonitrile, dichloromethane.
Major Products:
Carbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
Wissenschaftliche Forschungsanwendungen
3,5-Difluorobenzyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a reagent in diagnostic assays.
Industry: Utilized in the production of specialty polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of 3,5-difluorobenzyl isocyanate involves its reactivity with nucleophiles. The isocyanate group ((-NCO)) reacts with nucleophilic sites on other molecules, leading to the formation of carbamates, ureas, and other derivatives. This reactivity is exploited in various applications, including polymer synthesis and biomolecule modification.
Vergleich Mit ähnlichen Verbindungen
- 3,5-Difluorophenyl isocyanate
- 3,5-Dichlorobenzyl isocyanate
- 3,5-Dimethylbenzyl isocyanate
Comparison: 3,5-Difluorobenzyl isocyanate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications where other isocyanates may not be as effective. For example, the fluorine atoms can enhance the compound’s stability and reactivity in certain polymerization reactions compared to its chlorinated or methylated counterparts.
Eigenschaften
IUPAC Name |
1,3-difluoro-5-(isocyanatomethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-7-1-6(4-11-5-12)2-8(10)3-7/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMQJTXLALTNPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6599770.png)


![methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6599784.png)
![4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoicacid](/img/structure/B6599791.png)


![(2E)-3-[(1R,2R)-2-methylcyclopropyl]prop-2-enoic acid](/img/structure/B6599827.png)
![Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B6599832.png)
![2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6599835.png)
